molecular formula C20H20N4O4 B4584949 N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No. B4584949
M. Wt: 380.4 g/mol
InChI Key: LWMHELQXVWKHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The presence of the acetylamino group (NHCOCH3) and the methoxy group (OCH3) suggest that this compound might have interesting chemical properties, as these groups can participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acyl chloride or an ester to form the amide bond. The methoxyphenyl group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group would result in a planar structure around the carbonyl group due to the sp2 hybridization of the carbonyl carbon .


Chemical Reactions Analysis

Amides can participate in a variety of chemical reactions. They can be hydrolyzed to form carboxylic acids and amines, and they can also undergo reactions at the carbonyl group, such as reduction to form amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group would likely make this compound soluble in polar solvents .

Scientific Research Applications

Drug Design and Synthesis

The compound is structurally related to acetanilide derivatives, which are known for their pharmacological properties. It can be utilized in the design and synthesis of new drugs due to its potential bioactive scaffold. The presence of the acetylamino group suggests it could be a precursor in synthesizing compounds with analgesic and antipyretic properties, similar to acetanilide .

Neutron Capture Therapy

Boronic acids and their esters, which share functional group similarities with the compound, are considered for new drug designs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy. This therapy is a type of cancer treatment that targets and destroys cancer cells more selectively .

Multi-Component Chemical Reactions

The compound may participate in multi-component chemical reactions (MCRs), which are highly valued in organic chemistry for the rapid assembly of complex molecules. These reactions are efficient, save time, and reduce the need for raw materials, which is beneficial for high-throughput synthesis in medicinal chemistry .

Molecular Diversity in Drug Discovery

Due to its complex structure, the compound could be used in creating diverse molecular libraries. These libraries are crucial in drug discovery programs where a wide variety of molecules are screened for biological activity. The oxadiazole moiety, in particular, is a common feature in molecules with diverse pharmacological activities .

Analytical Chemistry

In analytical chemistry, derivatives of acetanilide, which are structurally related to the compound, are used as standards or reagents in various chemical analyses. The compound’s unique structure could make it a candidate for developing new analytical reagents or protocols .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

Future research on this compound could involve studying its reactivity and potential applications. For example, it could be investigated for use in the synthesis of other compounds, or for potential biological activity .

properties

IUPAC Name

N-(4-acetamidophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-13(25)21-14-7-9-15(10-8-14)22-18(26)11-12-19-23-20(24-28-19)16-5-3-4-6-17(16)27-2/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMHELQXVWKHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Reactant of Route 3
Reactant of Route 3
N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Reactant of Route 4
Reactant of Route 4
N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Reactant of Route 5
Reactant of Route 5
N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Reactant of Route 6
Reactant of Route 6
N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.